2-Cyclohexen-1-one, 3,4-dimethyl-
Overview
Description
2-Cyclohexen-1-one, 3,4-dimethyl- is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexenone, characterized by the presence of two methyl groups at the 3 and 4 positions of the cyclohexene ring. This compound is a colorless liquid that is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Synthetic Routes and Reaction Conditions:
Laboratory Scale Synthesis:
Industrial Production Methods:
Catalytic Oxidation: Industrially, 2-Cyclohexen-1-one, 3,4-dimethyl- is produced by the catalytic oxidation of cyclohexene, using hydrogen peroxide and vanadium catalysts.
Types of Reactions:
Nucleophilic Conjugate Addition: This compound undergoes nucleophilic conjugate addition with organocopper reagents.
Michael Reactions: It participates in Michael reactions with enolates or silyl enol ethers.
Robinson Annulations: It is also involved in Robinson annulations.
Common Reagents and Conditions:
Organocopper Reagents: Used in nucleophilic conjugate addition.
Enolates and Silyl Enol Ethers: Employed in Michael reactions.
Grignard Reagents: Utilized for 1,2-addition reactions.
Major Products:
Scientific Research Applications
2-Cyclohexen-1-one, 3,4-dimethyl- is a versatile electrophile employed in a range of addition reactions. It is used in:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3,4-dimethyl- involves its role as an electrophile in various addition reactions. It reacts with nucleophiles, such as organocopper compounds, through conjugate addition (Michael addition) or direct addition to the carbonyl group (1,2-addition) . These reactions often lead to the formation of complex organic molecules with potential biological activity .
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the methyl substitutions.
4,4-Dimethyl-2-cyclohexen-1-one: Another derivative with methyl groups at the 4 position.
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one: A more complex analog with an additional ethyl group.
Uniqueness: 2-Cyclohexen-1-one, 3,4-dimethyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of products it forms in chemical reactions. The presence of the methyl groups at the 3 and 4 positions makes it distinct from other cyclohexenone derivatives .
Properties
IUPAC Name |
3,4-dimethylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-3-4-8(9)5-7(6)2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFYWJZFESRLBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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